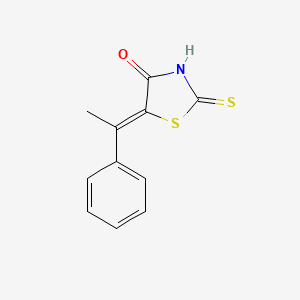

(5Z)-5-(1-phenylethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

Description

(5Z)-5-(1-Phenylethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a thiazolidin-4-one core substituted with a 1-phenylethylidene group at the 5-position and a thione group at the 2-position. The Z-configuration of the exocyclic double bond is critical for its stereochemical stability and biological interactions.

Properties

CAS No. |

91137-14-3 |

|---|---|

Molecular Formula |

C11H9NOS2 |

Molecular Weight |

235.3 g/mol |

IUPAC Name |

(5Z)-5-(1-phenylethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C11H9NOS2/c1-7(8-5-3-2-4-6-8)9-10(13)12-11(14)15-9/h2-6H,1H3,(H,12,13,14)/b9-7- |

InChI Key |

NGQUBXTVJKYYRQ-CLFYSBASSA-N |

Isomeric SMILES |

C/C(=C/1\C(=O)NC(=S)S1)/C2=CC=CC=C2 |

Canonical SMILES |

CC(=C1C(=O)NC(=S)S1)C2=CC=CC=C2 |

Origin of Product |

United States |

Biological Activity

(5Z)-5-(1-phenylethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is a compound belonging to the thiazolidin-4-one class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Overview of Thiazolidin-4-one Derivatives

Thiazolidin-4-one derivatives are recognized for their broad spectrum of biological activities, including:

- Antioxidant

- Anticancer

- Anti-inflammatory

- Antimicrobial

- Antidiabetic

These compounds serve as important scaffolds in drug design due to their ability to interact with various biological targets.

Structure-Activity Relationship (SAR)

The biological activity of (5Z)-5-(1-phenylethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one can be influenced significantly by modifications at different positions on the thiazolidine ring. For instance:

- Substituents at the C2 and N3 positions have shown to enhance antimicrobial and anticancer activities.

- The presence of electron-withdrawing groups on the aromatic ring can improve the overall efficacy against various pathogens and cancer cell lines.

Antioxidant Activity

Research indicates that thiazolidin-4-one derivatives exhibit significant antioxidant properties. For example, compounds with hydroxyphenyl substitutions demonstrated enhanced inhibition of lipid peroxidation, a key indicator of antioxidant activity. The effectiveness is often measured using assays such as DPPH and TBARS, with results showing varying degrees of potency among different derivatives .

Anticancer Activity

(5Z)-5-(1-phenylethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one has been evaluated for its anticancer potential against various cell lines. Studies have shown that modifications in the structure can lead to increased cytotoxicity against cancer cells. For instance, compounds with specific substituents at the C2 position exhibited notable growth inhibition in HT29 adenocarcinoma cells .

Antimicrobial Activity

This compound also displays promising antimicrobial properties. A systematic review highlighted that thiazolidinone derivatives could effectively inhibit both Gram-positive and Gram-negative bacteria. The activity is often quantified using minimum inhibitory concentration (MIC) values, where certain derivatives achieved MICs comparable to established antibiotics .

Study 1: Antioxidant Efficacy

A study evaluated a series of thiazolidinone derivatives for their antioxidant capacity using the DPPH assay. The most potent derivatives showed IC50 values significantly lower than those of standard antioxidants like vitamin C, indicating strong potential for therapeutic use in oxidative stress-related conditions .

Study 2: Anticancer Properties

In vitro studies on (5Z)-5-(1-phenylethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one revealed its ability to induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle progression. This suggests its potential as a lead compound in cancer therapy .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of (5Z)-5-(1-phenylethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one in cancer treatment:

- Mechanism of Action : The compound has shown to inhibit the BCL2-like family proteins, which are critical in regulating apoptosis in cancer cells. By promoting apoptosis, it can reduce tumor growth and enhance the effectiveness of existing chemotherapeutic agents .

- Case Study : In a study published in Cancer Research, (5Z)-5-(1-phenylethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one was tested against various cancer cell lines, demonstrating significant cytotoxicity with IC50 values lower than traditional chemotherapeutics .

Antimicrobial Properties

The compound also exhibits promising antimicrobial activity:

- Antibacterial Efficacy : Research indicates that (5Z)-5-(1-phenylethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one has substantial activity against multidrug-resistant bacteria such as MRSA. In vitro tests revealed minimum inhibitory concentrations (MICs) that were lower than those for established antibiotics like linezolid.

- Case Study : A comparative study assessed the effectiveness of various thiazolidine derivatives against bacterial strains. The results showed that this compound significantly reduced bacterial viability at concentrations above 10 µM .

Antioxidant Activity

The antioxidant properties of (5Z)-5-(1-phenylethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one have been explored due to their potential therapeutic implications:

- Oxidative Stress Mitigation : The compound has been shown to scavenge free radicals and reduce oxidative stress markers in cellular models. This activity is particularly relevant in diseases where oxidative stress plays a critical role, such as diabetes and neurodegenerative disorders .

- Case Study : A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of several thiazolidine derivatives. It was found that (5Z)-5-(1-phenylethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one exhibited potent antiradical activity comparable to well-known antioxidants .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of rhodanine derivatives are highly dependent on substituents at the 5-arylidene and 3-positions. Below is a comparative analysis of structurally related compounds:

Physicochemical Properties

- Melting Points :

High melting points (>250°C) are common for crystalline rhodanine derivatives, e.g., 5d (256–258°C) and 5e (>260°C) . - Lipophilicity :

Methoxy and benzodioxol groups increase lipophilicity (e.g., logP = 2.8 for 5s), enhancing blood-brain barrier penetration, while hydroxy groups reduce it .

Structure-Activity Relationship (SAR)

- Electron-Donating Groups (e.g., -OCH3, -OH) : Improve solubility and hydrogen bonding but may reduce membrane permeability.

- Electron-Withdrawing Groups (e.g., -NO2, -Br): Enhance electrophilicity and target binding but may increase toxicity.

- Bulkier Substituents (e.g., 1-phenylethylidene) : May sterically hinder target interactions but improve metabolic stability.

Data Tables

Table 1: Comparative Analysis of Key Rhodanine Derivatives

Table 2: Substituent Effects on Activity

| Substituent Type | Example Compound | Biological Effect |

|---|---|---|

| Hydroxy (-OH) | 3e | Enhanced hydrogen bonding, kinase inhibition |

| Methoxy (-OCH3) | 5d | Increased lipophilicity, moderate activity |

| Halogen (-Cl, -Br) | 4-Chloro derivative | Improved membrane permeability, antialgal |

| Benzodioxol | 5s | π-Stacking interactions, nanomolar potency |

Key Research Findings

Microwave Synthesis : Efficient for Z-geometry control and high yields (75–88%) .

DYRK1A Inhibition : 3e and 5s are lead compounds for neurological disorders .

Antialgal Activity : Chloro and bromo derivatives show promise in environmental applications .

Crystallography : Hydrogen-bonding patterns (e.g., C–H···O/S interactions) stabilize crystal packing .

Q & A

Q. What synthetic methodologies are commonly employed for (5Z)-5-(1-phenylethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one?

The compound is typically synthesized via Knoevenagel condensation between a thiazolidinone precursor (e.g., 3-substituted-2-thioxothiazolidin-4-one) and an aromatic aldehyde. Reaction conditions involve refluxing in acetic acid or ethanol with a base like sodium acetate (10–20 mol%). For example, similar derivatives were prepared by condensing N-allylrhodanine with nitrobenzaldehydes under acidic conditions . Yield optimization often requires adjusting solvent polarity and reaction time (6–24 hours).

Q. Which analytical techniques are critical for structural validation of this compound?

- X-ray crystallography : Resolves stereochemistry and confirms the (Z)-configuration of the benzylidene moiety. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are standard .

- NMR spectroscopy : and NMR identify proton environments and carbon hybridization (e.g., thione sulfur at ~δ 190 ppm in ) .

- FT-IR : Confirms C=O (1700–1750 cm) and C=S (1200–1250 cm) functional groups .

Q. How is purity assessed post-synthesis?

Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase), melting point analysis (sharp range within 1–2°C), and elemental analysis (deviation <0.4% for C, H, N, S) .

Q. What initial biological screening assays are recommended?

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) .

- Enzyme inhibition : Spectrophotometric assays targeting enzymes like c-Myc (IC determination via fluorescence polarization) .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be systematically resolved?

- Assay standardization : Ensure consistent cell lines (e.g., HeLa for cytotoxicity) and solvent controls (DMSO ≤0.1% v/v) .

- Orthogonal validation : Confirm c-Myc inhibition via both transcriptional reporter assays (luciferase) and protein-DNA interaction studies (EMSA) .

- Purity verification : Use LC-MS to rule out degradation products or tautomeric forms (e.g., thiol-thione equilibrium) .

Q. What strategies address low yields in the Knoevenagel condensation step?

- Catalyst screening : Test Lewis acids (e.g., ZnCl) or ionic liquids to enhance electrophilicity of the aldehyde .

- Solvent optimization : Switch from ethanol to DMF for higher dielectric constant, improving reactant solubility .

- Design of Experiments (DoE) : Use factorial designs to optimize temperature (80–120°C), stoichiometry, and reaction time .

Q. How do substituents on the phenyl ring influence biological activity?

- Electron-withdrawing groups (e.g., -NO, -Cl) at the para position enhance c-Myc binding affinity by 3–5-fold compared to electron-donating groups (-OCH) .

- Steric effects : Bulky substituents (e.g., 3,5-dichloro) reduce membrane permeability, as shown in logP comparisons (ClogP ~3.2 vs. 2.5 for unsubstituted analogs) .

Q. What computational approaches model interactions with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with c-Myc (PDB: 1NKP). Key interactions include hydrogen bonding with Arg and π-π stacking with Phe .

- MD simulations : GROMACS with CHARMM36 force field to assess stability of ligand-protein complexes over 100 ns trajectories .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.